molecular formula C14H11FO3 B567182 Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate CAS No. 1261900-28-0

Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate

Cat. No.: B567182
CAS No.: 1261900-28-0
M. Wt: 246.237
InChI Key: XNIXKUIDXMQSGB-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate is an organic compound with the molecular formula C14H11FO3 and a molecular weight of 246.24 g/mol . This compound is characterized by the presence of a biphenyl core substituted with a fluoro group at the 4-position and a hydroxy group at the 4’-position, along with a carboxylate ester group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate typically involves the esterification of 4-fluoro-4’-hydroxybiphenyl-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods: In an industrial setting, the production of Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • Methyl 4-fluoro-3-hydroxybenzoate
  • Methyl 4-fluoro-4’-methoxybiphenyl-3-carboxylate
  • Methyl 4-chloro-4’-hydroxybiphenyl-3-carboxylate

Comparison: Methyl 4-fluoro-4’-hydroxybiphenyl-3-carboxylate is unique due to the presence of both a fluoro and hydroxy group on the biphenyl core, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

methyl 2-fluoro-5-(4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)12-8-10(4-7-13(12)15)9-2-5-11(16)6-3-9/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIXKUIDXMQSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683590
Record name Methyl 4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-28-0
Record name Methyl 4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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